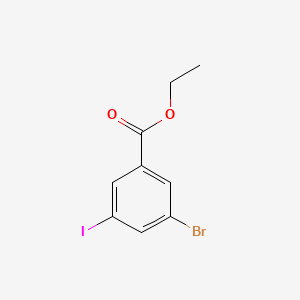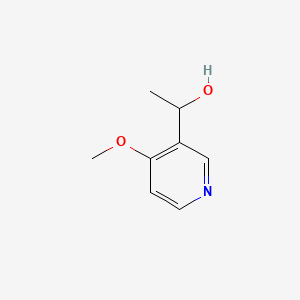
1-(4-Methoxypyridin-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxypyridin-3-yl)ethanol, also known as MPE, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPE is a derivative of pyridine and has been found to have various biochemical and physiological effects, making it an interesting compound to study.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxypyridin-3-yl)ethanol is not fully understood. However, it is believed that 1-(4-Methoxypyridin-3-yl)ethanol enhances the release of acetylcholine by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine. This results in an increase in the concentration of acetylcholine in the brain, which enhances cognitive function.
In the case of cancer research, 1-(4-Methoxypyridin-3-yl)ethanol induces apoptosis by activating caspase-3, a protein that plays a crucial role in the process of programmed cell death. This results in the death of cancer cells and inhibits their growth.
Efectos Bioquímicos Y Fisiológicos
1-(4-Methoxypyridin-3-yl)ethanol has been found to have various biochemical and physiological effects. In addition to enhancing the release of acetylcholine and inducing apoptosis, 1-(4-Methoxypyridin-3-yl)ethanol has also been found to have antioxidant and anti-inflammatory properties. This makes 1-(4-Methoxypyridin-3-yl)ethanol a potential candidate for the treatment of diseases such as Parkinson's disease and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-Methoxypyridin-3-yl)ethanol in lab experiments is its ability to enhance cognitive function. This makes it a useful tool for studying the mechanisms of learning and memory. Additionally, 1-(4-Methoxypyridin-3-yl)ethanol has been found to have low toxicity, making it a safe compound to work with.
However, one of the limitations of using 1-(4-Methoxypyridin-3-yl)ethanol in lab experiments is its limited solubility in water. This can make it difficult to administer to test subjects. Additionally, more research is needed to fully understand the mechanism of action of 1-(4-Methoxypyridin-3-yl)ethanol.
Direcciones Futuras
There are several future directions for research on 1-(4-Methoxypyridin-3-yl)ethanol. One area of research is the development of 1-(4-Methoxypyridin-3-yl)ethanol-based drugs for the treatment of cognitive disorders such as Alzheimer's disease. Another area of research is the development of 1-(4-Methoxypyridin-3-yl)ethanol-based anticancer drugs.
Additionally, more research is needed to fully understand the mechanism of action of 1-(4-Methoxypyridin-3-yl)ethanol and its biochemical and physiological effects. This will help to identify other potential applications for 1-(4-Methoxypyridin-3-yl)ethanol in scientific research.
Conclusion:
In conclusion, 1-(4-Methoxypyridin-3-yl)ethanol is a chemical compound with various potential applications in scientific research. Its ability to enhance cognitive function and induce apoptosis makes it a promising candidate for the treatment of cognitive disorders and cancer. While there are still limitations to using 1-(4-Methoxypyridin-3-yl)ethanol in lab experiments, its low toxicity and potential benefits make it a compound worth studying further.
Métodos De Síntesis
The synthesis of 1-(4-Methoxypyridin-3-yl)ethanol involves the reaction of 4-methoxypyridine-3-carboxaldehyde with sodium borohydride in the presence of ethanol. This reaction results in the formation of 1-(4-Methoxypyridin-3-yl)ethanol as a white crystalline solid. The purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
1-(4-Methoxypyridin-3-yl)ethanol has been found to have various applications in scientific research. One of the most promising applications is in the field of neuroscience. 1-(4-Methoxypyridin-3-yl)ethanol has been shown to enhance the release of acetylcholine, a neurotransmitter that plays a crucial role in learning and memory. This makes 1-(4-Methoxypyridin-3-yl)ethanol a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease.
Another application of 1-(4-Methoxypyridin-3-yl)ethanol is in the field of cancer research. 1-(4-Methoxypyridin-3-yl)ethanol has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes 1-(4-Methoxypyridin-3-yl)ethanol a potential candidate for the development of anticancer drugs.
Propiedades
IUPAC Name |
1-(4-methoxypyridin-3-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6(10)7-5-9-4-3-8(7)11-2/h3-6,10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWKXNOFPNXPMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CN=C1)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxypyridin-3-yl)ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


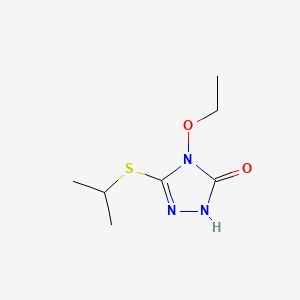
![Methyl 2-[6-hydroxy-5,7-dimethyl-2-(methylamino)-1,3-benzothiazol-4-yl]-2-pyridin-3-ylacetate](/img/structure/B575159.png)
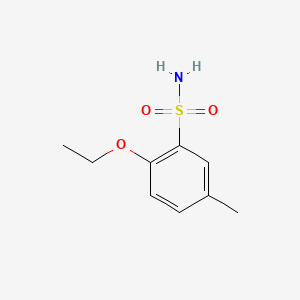
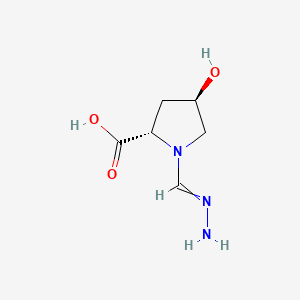
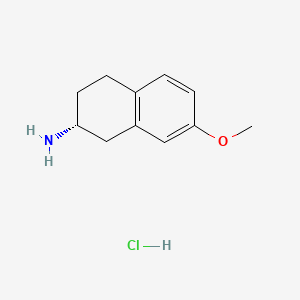
![7-hydroxy-9-methyl-6-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B575173.png)
